molecular formula C15H12F2O B8277691 3-(4'-Fluorophenyl)-6-fluoro-1-indanol

3-(4'-Fluorophenyl)-6-fluoro-1-indanol

Cat. No.: B8277691
M. Wt: 246.25 g/mol
InChI Key: VNLGLRAQGQRKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4'-Fluorophenyl)-6-fluoro-1-indanol is a fluorinated indanol derivative characterized by two aromatic fluorine substituents: one on the 4'-position of the phenyl ring and another on the 6-position of the indanol scaffold. The compound’s structure combines a bicyclic indanol core with fluorinated aromatic groups, which may confer unique electronic, steric, and metabolic properties. Its synthesis likely involves fluorination steps similar to those described for structurally related compounds, such as Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .

Properties

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

IUPAC Name

6-fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H12F2O/c16-10-3-1-9(2-4-10)13-8-15(18)14-7-11(17)5-6-12(13)14/h1-7,13,15,18H,8H2

InChI Key

VNLGLRAQGQRKDU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1O)C=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(4'-Fluorophenyl)-6-fluoro-1-indanol with structurally related fluorinated compounds from the evidence:

Compound Name Core Structure Fluorine Positions Functional Groups Molecular Weight* Potential Applications
3-(4'-Fluorophenyl)-6-fluoro-1-indanol Indanol 4'-phenyl, 6-indanol Hydroxyl, fluorophenyl ~246 g/mol CNS therapeutics, enzyme inhibition
Compound 4 () Thiazole-pyrazole 4'-fluorophenyl Triazole, thiazole, chlorophenyl ~560 g/mol Antimicrobial, crystallography
Compound 8a () Methoxybenzamide 4"-fluorophenyl Mesitylamino, methoxy, benzamide ~408 g/mol Radiopharmaceuticals (PET)
Formula I () Indole-propenal 4"-fluorophenyl Propenal, methylethyl indole ~323 g/mol Synthetic intermediate

*Molecular weights estimated based on structural formulas.

Key Comparisons:

  • Fluorine Substitution: Unlike mono-fluorinated analogs (e.g., Compound 4, Formula I), the target compound features dual fluorine atoms, which may amplify electron-withdrawing effects and improve metabolic stability compared to non-fluorinated indanols .
  • Synthetic Complexity: Compounds with heterocycles (e.g., thiazole-pyrazole in Compound 4) require multi-step syntheses, whereas the indanol core may simplify preparation .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The dual fluorine atoms in the target compound likely increase logP compared to non-fluorinated indanols but reduce it relative to highly lipophilic analogs like Compound 8a (mesitylamino group) .
  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism suggests superior stability compared to compounds with methyl or methoxy groups (e.g., Formula I) .
  • Crystallinity: Fluorophenyl-containing compounds (e.g., Compound 4) often exhibit high crystallinity due to planar aromatic stacking, a trait that may extend to the target compound .

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